Ethyl 5-acetyl-2-methylfuran-3-carboxylate
Description
Historical Context and Evolution of Furan (B31954) Heterocycle Research
The study of furan chemistry dates back to the 18th century, with the first derivative, 2-furoic acid, being described by Carl Wilhelm Scheele in 1780. However, it was the investigation of furfural (B47365), readily obtainable from agricultural biomass, in the early 20th century that significantly propelled the field forward. Early research focused on understanding the aromatic character and reactivity of the furan ring, establishing its propensity to undergo electrophilic substitution reactions.
Over the decades, research has evolved from fundamental reactivity studies to the development of sophisticated synthetic methodologies for the preparation of highly functionalized furans. Key milestones in this evolution include the discovery of named reactions such as the Paal-Knorr synthesis (from 1,4-dicarbonyl compounds) and the Feist-Benary synthesis (from α-halo ketones and β-dicarbonyl compounds), which remain foundational in accessing the furan core. wikipedia.orgwikipedia.org More recent advancements have focused on transition-metal-catalyzed cross-coupling reactions and C-H functionalization to afford substituted furans with high degrees of precision and efficiency.
Strategic Importance of Substituted Furans in Advanced Organic Synthesis
Substituted furans are of immense strategic importance in modern organic synthesis due to their prevalence in natural products and their utility as versatile synthetic intermediates. shareok.org The furan nucleus is a key structural motif in a wide range of bioactive compounds, exhibiting antibacterial, antifungal, anti-inflammatory, and antitumor activities. ijabbr.com
Furthermore, the furan ring can be viewed as a latent 1,4-dicarbonyl functionality, which can be unmasked under specific reaction conditions. This property makes furans valuable precursors in the synthesis of cyclopentenones, butenolides, and other complex carbocyclic and heterocyclic systems. Their ability to participate as dienes in Diels-Alder reactions also provides a powerful tool for the construction of intricate molecular architectures. The diverse reactivity of the furan ring allows for its strategic incorporation into a target molecule, where it can be later manipulated to achieve the desired chemical complexity.
Overview of Ethyl 5-acetyl-2-methylfuran-3-carboxylate within Furan Chemistry
This compound (CAS No. 19615-50-0) is a polysubstituted furan derivative that embodies the structural features that make this class of compounds valuable in organic synthesis. bldpharm.com It possesses three key functional groups attached to the furan core: an ethyl ester at the 3-position, an acetyl group at the 5-position, and a methyl group at the 2-position.
This specific arrangement of substituents makes it a potentially valuable building block. The ester and ketone functionalities offer multiple sites for further chemical transformations, such as reduction, oxidation, or condensation reactions. The methyl group can influence the reactivity of the furan ring through its electron-donating effect. As a "heterocyclic building block," it serves as a starting material for the synthesis of more complex molecules, including potential pharmaceutical intermediates and components for material science applications. bldpharm.com
| Property | Value |
| CAS Number | 19615-50-0 |
| Molecular Formula | C10H12O4 |
| Molecular Weight | 196.20 g/mol |
| Boiling Point | 303.7 °C at 760 mmHg |
| Density | 1.124 g/cm³ |
| Refractive Index | 1.482 |
Chemical Synthesis and Properties
Synthesis of this compound
While a variety of general methods for furan synthesis exist, a specific procedure for the preparation of alkyl 5-acetyl-2-furoates, including the ethyl ester, has been reported. This method involves the reaction of 2-acetylfuran (B1664036) with carbon tetrachloride and an alcohol (in this case, ethanol) in the presence of an iron-containing catalyst. researchgate.net The reaction proceeds via the formation of a trichloromethyl intermediate, which then undergoes alcoholysis to yield the corresponding ester.
Chemical Properties and Reactivity
The chemical properties of this compound are dictated by the interplay of its constituent functional groups and the aromatic furan ring. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the electron-withdrawing acetyl and carboxylate groups deactivates the ring towards electrophilic substitution compared to unsubstituted furan.
The acetyl group can undergo typical ketone reactions, such as nucleophilic addition and condensation. The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols. The methyl group at the 2-position can participate in condensation reactions under certain conditions.
Spectroscopic Data and Structural Elucidation
While experimentally determined spectra for this compound are not widely available in the public domain, its spectral characteristics can be predicted based on the analysis of similar furan derivatives.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, one would expect to see distinct signals for the protons of the ethyl group (a quartet and a triplet), the methyl group on the furan ring (a singlet), the acetyl group protons (a singlet), and the remaining proton on the furan ring (a singlet). The chemical shifts of these protons would be influenced by the electronic environment created by the various substituents.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Furan-H | 6.0 - 7.5 | Singlet |
| -OCH₂CH₃ | 4.0 - 4.4 | Quartet |
| -COCH₃ | 2.3 - 2.6 | Singlet |
| Furan-CH₃ | 2.2 - 2.5 | Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show signals for all ten carbon atoms in the molecule. The carbonyl carbons of the ester and acetyl groups would appear at the downfield end of the spectrum. The four carbons of the furan ring would have characteristic chemical shifts, and the remaining signals would correspond to the ethyl and methyl groups.
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| -C=O (ketone) | 185 - 195 |
| -C=O (ester) | 160 - 170 |
| Furan carbons | 110 - 160 |
| -OCH₂CH₃ | 60 - 70 |
| Furan-CH₃ | 10 - 20 |
| -COCH₃ | 25 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and ketone groups, typically in the region of 1650-1750 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the alkyl and aromatic protons, as well as C-O stretching vibrations for the furan ring and the ester group.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (Ketone) | 1660 - 1700 |
| C=O (Ester) | 1710 - 1740 |
| C-O (Ester & Furan) | 1000 - 1300 |
Mass Spectrometry
In mass spectrometry, the molecular ion peak would be expected at an m/z value corresponding to the molecular weight of the compound (196.20). The fragmentation pattern would likely involve the loss of the ethoxy group from the ester, the acetyl group, and other characteristic cleavages of the furan ring. libretexts.orgimreblank.ch
Expected Mass Spectrometry Fragmentation
| Fragment | m/z |
|---|---|
| [M]⁺ | 196 |
| [M - OCH₂CH₃]⁺ | 151 |
| [M - COCH₃]⁺ | 153 |
Applications and Research Directions
Role in Medicinal Chemistry
Furan-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. ijabbr.com Furan-3-carboxylate derivatives, in particular, have been investigated for their potential as bioactive agents. researchgate.net While specific studies on this compound are limited, its structural motifs suggest potential for its use as a scaffold in the development of new therapeutic agents. The presence of both a ketone and an ester functionality provides handles for the synthesis of a library of derivatives for biological screening.
Utility in Material Science
Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. wikipedia.org The furan ring can be incorporated into polymer backbones to impart specific properties, such as thermal stability and rigidity. Furan-3-carboxylate esters have been used in the development of simple furan-based polymers for applications in organic solar cells. rsc.org The functionalities present in this compound could potentially be utilized in the synthesis of novel polymers and materials with tailored properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-acetyl-2-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-4-13-10(12)8-5-9(6(2)11)14-7(8)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOCIKNIQRBSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 5 Acetyl 2 Methylfuran 3 Carboxylate and Analogous Furan Systems
Direct Annulation and Cyclization Approaches to the Furan (B31954) Core
Direct annulation and cyclization reactions represent a powerful and atom-economical approach to the furan ring system. These methods often involve the formation of key carbon-carbon and carbon-oxygen bonds in a single, orchestrated sequence, starting from acyclic precursors.
Transition Metal-Catalyzed Cyclization Reactions
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including furans. Catalysts based on gold, copper, and palladium are particularly effective in promoting the cyclization of various functionalized acyclic starting materials under mild conditions. researchgate.net These metals, acting as carbophilic Lewis acids, activate alkynes and allenes towards nucleophilic attack, initiating the ring-forming cascade. researchgate.net
Gold catalysts, in both +1 and +3 oxidation states, have emerged as exceptionally potent tools for the synthesis of furans. researchgate.nettandfonline.com They catalyze the cycloisomerization of a range of substrates, including enynones, allenyl ketones, and propargylic alcohols, to produce highly substituted furan derivatives. researchgate.nettandfonline.comthieme-connect.com
The reaction mechanism often involves the coordination of the gold catalyst to the alkyne moiety, which enhances its electrophilicity and facilitates an intramolecular nucleophilic attack by a nearby oxygen atom. For instance, Gold(III)-catalyzed reactions of substituted 5-methoxyhex-3-yn-2-ols proceed via an allenyl carbocation intermediate followed by a 5-endo-dig cyclization to yield 2,5-disubstituted furans. tandfonline.com This methodology is notable for its high yields and mild, open-air reaction conditions at room temperature. tandfonline.com
Similarly, a combination of AuBr₃ and AgOTf can catalyze the reaction between N-tosylpropargyl amines and 1,3-dicarbonyl compounds to afford polysubstituted furans in good to high yields. mdpi.commdpi.com Theoretical studies on Au(III)-catalyzed isomerization of propargylic acetates suggest that the reaction can proceed through an initial mdpi.compharmaguideline.com-acyloxy migration to form a gold carbenoid, which then undergoes cycloisomerization to form the furan ring. rsc.org
| Catalyst System | Substrates | Product Type | Yield | Reference |
|---|---|---|---|---|
| AuBr₃ (5 mol%), AgOTf (15 mol%) | N-tosylpropargyl amines, 1,3-dicarbonyl compounds | Polysubstituted furans | Good to high | mdpi.com |
| AuCl₃ (5 mol%) | 5-methoxy-1-(p-tolyl)hex-3-yn-1-ol | 2-(p-tolyl)-5-methylfuran | 97% | tandfonline.com |
| PPh₃AuCl/AgOTf | Alkynylamide tethered alkylidenecyclopropanes | Ring enlarged polycyclic products | Moderate to good | researchgate.net |
Copper catalysts offer a cost-effective and versatile alternative for furan synthesis. organic-chemistry.org Copper(II)-catalyzed annulation of aryl ketones with aromatic olefins provides a regioselective route to multisubstituted furans. organic-chemistry.org Another approach involves the copper-mediated oxidative cyclization of N-tosylhydrazones, which yields 2,3,5-trisubstituted furans with high regioselectivity using an inexpensive metal catalyst. organic-chemistry.org
A notable copper-catalyzed method is the dehydrogenative C–O cyclization for synthesizing furan-fused thienoacenes. acs.org This intramolecular C–H/O–H coupling has been successfully applied to create various heteroacenes. acs.org Furthermore, a novel copper-catalyzed cyclization of 1-aryl-1-cycloalcohols with 1,3-dicarbonyl compounds has been developed to produce cycloalkane-fused dihydrofurans in moderate to excellent yields under mild conditions. ccspublishing.org.cn
| Catalyst | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Cu(II) salts | Aryl ketones, Aromatic olefins | Multisubstituted furans | High regioselectivity | organic-chemistry.org |
| Cu(OAc)₂·H₂O | 3,4-dibromo-2,5-dialkynylfuran, Na₂S·9H₂O | Dithienofurans | Cascade dual C–S coupling and ring closure | nih.gov |
| Cu(CH₃CN)₄PF₆ | 1-Aryl-1-cycloalcohols, 1,3-Dicarbonyl compounds | Cycloalkane-fused dihydrofurans | Radical intermediate mechanism | ccspublishing.org.cn |
The combination of palladium and copper catalysts enables powerful cascade reactions for the synthesis of complex furan structures. A prominent example is the synthesis of 2,5-disubstituted 3-iodofurans through a palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates and terminal alkynes. organic-chemistry.org This reaction proceeds through a conjugated enyne acetate (B1210297) intermediate, which then undergoes iodocyclization. organic-chemistry.org The resulting iodofurans are versatile intermediates for further functionalization. organic-chemistry.org
Palladium catalysis is also effective on its own for furan synthesis. For instance, palladium acetate (Pd(OAc)₂) can catalyze the C–H activation and alkene insertion of cyclic 1,3-diketones to yield furan derivatives. mdpi.comrsc.org One-pot syntheses of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides have been optimized, with PdCl₂(CH₃CN)₂ emerging as a highly effective catalyst, achieving yields up to 94%. mdpi.com
Lewis Acid-Mediated Furan Ring Formation
Lewis acids play a crucial role in catalyzing the formation of furan rings by activating substrates towards cyclization. pharmaguideline.com They can promote the intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals to form 1-hydroxycarbazole-2-carboxylates. mdpi.com While various Lewis acids like Yb(OTf)₃ and AlCl₃ are effective, the presence of a Brønsted acid like trifluoromethanesulfonic acid (TfOH) can lead to cooperative catalysis. mdpi.com
In another application, the combination of enzyme and Lewis acid catalysis has been used to synthesize 6,7-dihydrobenzofuran-4(5H)-ones. rsc.org This process involves the Lewis acid-catalyzed domino reaction between (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls. rsc.org The starting hexenedione itself can be generated via laccase-catalyzed oxidative cleavage of 2,5-dimethylfuran. rsc.org
Condensation Reactions for Furan Derivatives
Classic condensation reactions remain a cornerstone of furan synthesis. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-diketones, is a fundamental method for preparing furans. pharmaguideline.com Similarly, the Feist-Benary synthesis reacts α-haloketones with β-dicarbonyl compounds in the presence of a base like pyridine (B92270) or ammonia (B1221849) to form furan derivatives. pharmaguideline.com
While the Pfitzinger-Borsche reaction is primarily known for the synthesis of quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, the underlying principle of condensation chemistry is broadly applicable. researchgate.netwikipedia.orgwikipedia.org Analogous condensation strategies, involving the reaction of activated methylene (B1212753) compounds with suitable precursors, can lead to the formation of the furan ring. For example, ketones from the furan series can react with isatin under alkaline conditions to produce acids containing a furyl substituent. researchgate.netresearchgate.net Condensation of furan itself with aldehydes and ketones can also occur, though it may lead to oligomers. pharmaguideline.com
Functional Group Interconversions on Pre-formed Furan Rings
The functionalization of a pre-existing furan nucleus is a direct and powerful strategy for synthesizing complex furan derivatives. This approach relies on the inherent reactivity of the furan ring and the ability of substituents to direct incoming electrophiles or participate in coupling reactions.
Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto furan rings. The furan nucleus is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. pearson.comnumberanalytics.com This reaction typically proceeds with high regioselectivity, favoring attack at the α-positions (C2 or C5) due to the superior stabilization of the cationic intermediate (sigma complex). pearson.comiust.ac.ir For a 2-substituted furan like 2-methylfuran (B129897), acylation predominantly occurs at the C5 position.
While the inherent reactivity of the furan ring often provides sufficient regiocontrol, directing groups can be employed to achieve alternative substitution patterns or enhance selectivity in more complex systems. Amide functionalities, for instance, have been developed as versatile directing groups for C–H functionalization reactions catalyzed by transition metals like palladium, rhodium, and ruthenium. nih.gov Specifically, N-methoxy amides (Weinreb amides) can direct ortho-C–H activation, showcasing the potential of amide groups to control regioselectivity. nih.govmdpi.com Although direct studies on 2-methylfuran-3-carboxamides as directing groups for acetylation are not extensively detailed, the principle of using amide groups to guide metal catalysts to specific C-H bonds is well-established. mdpi.com
Alternative methods for synthesizing acetylated furan esters have also been developed. One such procedure involves the reaction of 2-acetylfuran (B1664036) with carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst to produce alkyl esters of 5-acetyl-2-furancarboxylic acid. researchgate.net This method demonstrates a functional group interconversion that directly yields the desired acetylated furan ester scaffold. researchgate.net
The electron-rich nature of the furan ring makes it an effective nucleophile in Friedel-Crafts-type reactions, including hydroxyalkylation and acylation. 2-Methylfuran, a biomass-derived chemical, is a common starting material for these transformations to produce value-added chemicals and fuel precursors. nih.gov
Hydroxyalkylation/Alkylation (HAA) reactions involve the coupling of 2-methylfuran with aldehydes or ketones, typically under acidic catalysis, to form longer carbon-chain compounds. nih.gov These reactions are crucial for converting biomass-derived molecules into high-density biofuels. researchgate.net For instance, the reaction of 2-methylfuran with butanal has been studied using acidic ion-exchange resins as catalysts, achieving high conversion rates at moderate temperatures. researchgate.net Similarly, the HAA reaction between 2-methylfuran and cyclohexanone (B45756) can be controlled to selectively yield either the hydroxyalkylation product or the subsequent alkylation product with high efficiency. researchgate.net
Direct acylation of 2-methylfuran with carboxylic acids or their anhydrides is another key functionalization method. Zeolite catalysts have been shown to be effective for the acylation of 2-methylfuran with acetic acid to produce 2-acetyl-5-methylfuran. nih.gov The reaction mechanism for acylation over solid acid catalysts is often described by an Eley-Rideal model, where an acyl intermediate is formed on the catalyst surface and is subsequently attacked by the furan substrate. nih.gov
| Reactants | Catalyst | Temperature (°C) | Yield (%) | Product | Reference |
| 2-Methylfuran, Butanal | Dowex 50Wx2 | 50 | ~90% conversion | Biodiesel Precursor | researchgate.net |
| 2-Methylfuran, Cyclohexanone | Amberlyst-15 | - | 76.0 | Hydroxyalkylation Product (FC) | researchgate.net |
| 2-Methylfuran, Cyclohexanone | Nafion-212 | - | 89.1 | Alkylation Product (FCF) | researchgate.net |
| 2-Methylfuran, Acetic Acid | Zeolite H-BEA | 160-180 | - | 2-Acetyl-5-methylfuran | nih.gov |
Halogenated furans are versatile intermediates for constructing polysubstituted furan systems via cross-coupling and substitution reactions. The halogen atom provides a reactive handle for the introduction of various aryl, alkyl, and carbonyl functionalities.
Palladium-catalyzed cross-coupling reactions are particularly powerful for the elaboration of halofurans. researchgate.net The Suzuki cross-coupling, which pairs an organoboron reagent with an organic halide, has been successfully applied to 2-bromofuran (B1272941) derivatives for the synthesis of 2-arylfurans. researchgate.netmdpi.com Similarly, 3-iodofurans, prepared via electrophilic iodocyclization, serve as key precursors for generating diverse libraries of 2,3,4,5-tetrasubstituted furans. These intermediates readily undergo Suzuki–Miyaura, Sonagashira, Heck, and carbonylation reactions, demonstrating the synthetic flexibility of the halogenated furan scaffold. nih.gov For example, 2-bromobenzo[b]furans can be efficiently coupled with alkenylaluminum reagents to yield 2-alkenylbenzo[b]furans. rsc.org
In addition to C-C bond formation, nucleophilic substitution can occur on furan rings activated by electron-withdrawing groups. For instance, nitro substituents can activate an adjacent halogen for displacement by a nucleophile, analogous to nucleophilic aromatic substitution in benzene chemistry. iust.ac.ir
| Halogenated Furan | Coupling Partner | Catalyst System | Reaction Type | Product Type | Reference |
| 2-Bromofuran | Arylboronic acids | PdCl₂(PPh₃)₂ / K₂CO₃ | Suzuki | 2-Arylfurans | researchgate.net |
| 3-Iodofurans | Boronic acids | Pd catalyst | Suzuki-Miyaura | 3-Aryl/Alkyl-furans | nih.gov |
| 3-Iodofurans | Terminal alkynes | Pd catalyst | Sonagashira | 3-Alkynyl-furans | nih.gov |
| 2-Bromobenzo[b]furans | Alkenylaluminums | PdCl₂ / XantPhos | Cross-coupling | 2-Alkenylbenzo[b]furans | rsc.org |
| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex / K₂CO₃ | Suzuki | 2-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)benzofuran | mdpi.com |
Multicomponent and Cascade Reactions Leading to Furan Esters
Multicomponent reactions (MCRs) and cascade reactions represent highly efficient strategies for the synthesis of complex molecules like polysubstituted furan esters from simple precursors in a single operation. These methods increase synthetic efficiency by minimizing purification steps, saving reagents, and reducing waste.
Several MCRs have been developed for the synthesis of functionalized furan rings. A bio-inspired, one-pot furan-thiol-amine (FuTine) reaction has been reported to generate stable pyrrole (B145914) heterocycles from furan, thiol, and amine precursors under physiological conditions. bohrium.com While the product is a pyrrole, the strategy highlights the use of a furan-based electrophile in a multicomponent setting. More directly, tandem MCRs have been designed to produce furan-2(5H)-one derivatives containing other heterocyclic fragments, such as 4H-chromen-4-one, in a single synthetic step from simple starting materials like arylglyoxals and Meldrum's acid. researchgate.net
Cascade reactions, where a sequence of intramolecular or intermolecular reactions occurs without isolating intermediates, are also powerful tools for furan synthesis. A gold-catalyzed three-step cascade reaction of propargyl alcohols and alkynes has been used to prepare di-, tri-, and tetrasubstituted furans in good to excellent yields. acs.org Similarly, Brønsted acids like chloroacetic acid can promote an efficient intramolecular cascade of electron-deficient ynenones to deliver 2,3,5-trisubstituted furans. nih.gov Phosphoric acid has been used to catalyze a regioselective cascade cyclization/amination of para-quinone methides with β-ketodinitriles, affording trisubstituted furans. researchgate.net These examples demonstrate the capacity of cascade methodologies to rapidly build molecular complexity and generate highly substituted furan systems from linear precursors.
Elucidation of Reactivity and Comprehensive Derivatization Strategies for Ethyl 5 Acetyl 2 Methylfuran 3 Carboxylate
Chemical Transformations Involving the Acetyl Moiety
The acetyl group at the C5 position of the furan (B31954) ring is a key site for a variety of chemical modifications, including condensation, reduction, and oxidation reactions. These transformations allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.
Condensation Reactions with Nitrogen-Containing Nucleophiles
The carbonyl carbon of the acetyl group is electrophilic and readily undergoes condensation reactions with various nitrogen-based nucleophiles, such as hydrazines and their derivatives. These reactions are fundamental for the synthesis of hydrazones, which are stable intermediates for constructing a range of heterocyclic systems.
The reaction of acetyl-containing furan-3-carboxylates with substituted hydrazines in an alcoholic solvent leads to the formation of the corresponding furan-3-carboxylate hydrazones. researchgate.net This condensation is a well-established method for converting ketones into hydrazone derivatives. For Ethyl 5-acetyl-2-methylfuran-3-carboxylate, the reaction typically proceeds by refluxing with a hydrazine (B178648) derivative, often with a catalytic amount of acid, to yield the corresponding hydrazone.
Studies on analogous compounds, such as 5-acetyl derivatives of 2-methylfuran-3-carboxamides, have shown that the reaction with carboethoxyhydrazine proceeds efficiently to yield carboethoxyhydrazones. pleiades.onlineresearchgate.net Spectroscopic analysis, including NMR, has confirmed that these hydrazones predominantly exist in the thermodynamically stable E-configuration. researchgate.net
Table 1: Synthesis of Furan-3-carboxylate Hydrazone Derivatives
| Reactant | Reagent | Product | Typical Conditions |
|---|---|---|---|
| This compound | Hydrazine Hydrate (B1144303) (NH₂NH₂) | Ethyl 5-(1-hydrazonoethyl)-2-methylfuran-3-carboxylate | Ethanol, Reflux |
| This compound | Phenylhydrazine (PhNHNH₂) | Ethyl 2-methyl-5-(1-(2-phenylhydrazono)ethyl)furan-3-carboxylate | Ethanol, Acetic Acid (cat.), Reflux |
| 5-acetyl-2-methylfuran-3-carboxamides | Carboethoxyhydrazine | Carboethoxyhydrazone derivative | Not specified |
The hydrazone derivatives of this compound are valuable precursors for the synthesis of five-membered heterocyclic rings, which are prominent scaffolds in medicinal chemistry.
1,3,4-Oxadiazoles: Acylhydrazones, formed from the reaction of hydrazides with aldehydes or ketones, can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. biointerfaceresearch.com While direct synthesis from the acetylfuran is less common, a related pathway involves converting the ester group of the parent furan to a hydrazide, which is then condensed with various aldehydes to give hydrazones. These intermediates can be cyclized to form 1,3,4-oxadiazole (B1194373) rings. mdpi.comnih.govresearchgate.net A variety of dehydrating agents and reaction conditions, such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid, can be employed for the cyclodehydration of the precursor N,N'-diacylhydrazines to yield the oxadiazole ring. biointerfaceresearch.com
1,2,3-Thiadiazoles: The Hurd-Mori reaction is a classic and effective method for synthesizing 1,2,3-thiadiazoles from hydrazones. wikipedia.org This reaction involves the treatment of acyl or tosyl hydrazones with thionyl chloride (SOCl₂). Research has demonstrated that carboethoxyhydrazones derived from 5-acetyl-2-methylfuran-3-carboxamides successfully undergo cyclization with thionyl chloride to yield the corresponding 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamides. pleiades.onlineresearchgate.net This transformation is robust, and in studies involving chiral precursors, the optical activity was retained throughout the reaction sequence. pleiades.online The success of the Hurd-Mori cyclization can be highly dependent on the electronic nature of substituents on the precursor molecule, with electron-withdrawing groups often favoring the reaction. nih.gov
Reduction and Oxidation Reactions of the Ketone Functionality
The acetyl ketone can be selectively reduced to an alcohol or a methylene (B1212753) group, or oxidized, depending on the reagents and conditions employed.
Reduction: The selective reduction of the ketone in this compound to a secondary alcohol (ethyl 5-(1-hydroxyethyl)-2-methylfuran-3-carboxylate) can be achieved using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄). This reagent is generally chemoselective for aldehydes and ketones and will not reduce the ester functionality under standard conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester group. harvard.edu Catalytic hydrogenation could also be employed, though conditions would need to be carefully controlled to avoid reduction of the furan ring.
Oxidation: The oxidation of the acetyl group in furan derivatives can be complex. Strong oxidizing agents may lead to the cleavage of the furan ring itself. organicreactions.orgresearchgate.net However, specific reagents can target the acetyl group. For instance, Mn(III)-mediated oxidation has been shown to convert an acetyl group into an α-ketoester. rsc.org The vapor-phase catalytic oxidation of substituted furans often results in the formation of maleic acid, indicating ring opening. researchgate.net Oxidation of furan derivatives with hydrogen peroxide, catalyzed by systems like titanium silicate (B1173343) molecular sieves (TS-1) in acetic acid, can also lead to ring-opened products like maleic acid. acs.org Therefore, selective oxidation of the acetyl group without affecting the furan ring requires carefully chosen, mild conditions.
Reactivity at the Furan Ring System
The furan ring is an electron-rich aromatic system, making it more reactive towards electrophiles than benzene (B151609). The substituents at the C2, C3, and C5 positions influence the regioselectivity of subsequent reactions.
Electrophilic Aromatic Substitution Patterns on 5-Substituted Furans
Furan undergoes electrophilic aromatic substitution preferentially at the C2 (α) position due to the superior stabilization of the cationic intermediate (sigma complex) by the ring oxygen. pearson.com In this compound, the C2 and C5 positions are already substituted. The remaining open position is C4.
The existing substituents significantly influence the position of any further electrophilic attack. The methyl group at C2 is an activating group (ortho-, para-directing), while the acetyl and ethyl carboxylate groups at C5 and C3, respectively, are deactivating groups (meta-directing) due to their electron-withdrawing nature. The powerful activating effect of the furan ring's oxygen atom, however, remains dominant. In 2,5-disubstituted furans, electrophilic substitution typically occurs at the C3 or C4 position, if available. For the title compound, the only available position is C4. The combined directing effects of the existing groups would determine the feasibility and outcome of an electrophilic substitution at this position. For example, the acylation of 2-methylfuran (B129897) with acetic acid over zeolite catalysts yields 2-acetyl-5-methylfuran, demonstrating the strong preference for substitution at the vacant C5 position. shareok.org Similarly, studies on the acylation of 2-methylfuran-3-carboxamides show that acetylation occurs at the C5 position, highlighting the ring's inherent reactivity at the α-positions. pleiades.online
Nucleophilic Attack and Addition to Furan Ring Positions
The furan ring, while aromatic, possesses a lower resonance stabilization energy compared to benzene, making it more susceptible to addition reactions and ring-opening. The reactivity of the furan nucleus in this compound is significantly influenced by the nature and position of its substituents. The electron-withdrawing acetyl and ethyl carboxylate groups decrease the electron density of the ring, making it more susceptible to nucleophilic attack than unsubstituted furan.
The initial step in the metabolism and biotransformation of many furan-containing molecules involves cytochrome P450-catalyzed oxidation, which leads to the formation of reactive intermediates. nih.gov This process can result in the opening of the furan ring to form reactive γ-ketoenal intermediates. nih.gov These electrophilic species are then susceptible to nucleophilic attack by biological macromolecules like glutathione (B108866) (GSH), proteins, and DNA. nih.govnih.gov While direct studies on this compound are limited, the established metabolic pathways for other furan derivatives, such as 2-methylfuran, suggest a similar susceptibility. Oxidation of 2-methylfuran, for example, produces 4-oxo-2-pentenal, an enedione metabolite that readily reacts with nucleophiles. nih.gov This general reactivity pattern indicates that the furan ring of the title compound is a potential site for nucleophilic addition, particularly after metabolic activation, which can lead to the formation of adducts and subsequent ring-opened products. nih.gov
Modifications of the Ethyl Ester Group
The ethyl ester functional group at the C-3 position of the furan ring is a versatile handle for a wide range of chemical transformations. These modifications allow for the synthesis of diverse derivatives with potentially altered physical, chemical, and biological properties. Key reactions include hydrolysis to the corresponding carboxylic acid, transesterification to other esters, and amidation to form amides and related structures like carbohydrazides.
The conversion of this compound to its corresponding carboxylic acid, 5-acetyl-2-methylfuran-3-carboxylic acid, is a fundamental hydrolysis reaction. This transformation is typically achieved under basic or acidic conditions. The preparation of various furan-3-carboxylic acid derivatives often involves the hydrolysis of their corresponding methyl or ethyl esters as a key step. google.comnih.gov For instance, the synthesis of 4-(aminomethyl)furan-2-carboxylic acid hydrochloride involves the saponification (base-catalyzed hydrolysis) of its ester precursor, followed by deprotection. nih.gov
This reaction proceeds by the nucleophilic attack of a hydroxide (B78521) ion (under basic conditions) or water (under acidic conditions) on the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, eliminating the ethoxide leaving group to yield the carboxylate, which is subsequently protonated to give the final carboxylic acid.
Table 1: Representative Conditions for Ester Hydrolysis to Carboxylic Acid
| Precursor Compound | Reagents and Conditions | Product | Reference |
| Methyl 4-((tert-butoxycarbonyl)aminomethyl)furan-2-carboxylate | 1. LiOH, THF, H₂O 2. 6 N HCl | 4-(Aminomethyl)furan-2-carboxylic acid hydrochloride | nih.gov |
| 5-(Acetoxymethyl)furan-2-carbaldehyde | Pinnick oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) | 5-(Acetoxymethyl)furan-2-carboxylic acid | orientjchem.org |
| Furan-3-carboxylate esters | General hydrolysis | Furan-3-carboxylic acids | google.com |
The ethyl ester group can be readily converted into other esters or amides, significantly broadening the synthetic utility of the parent molecule.
Transesterification is the process of exchanging the ethyl group of the ester with another alcohol moiety. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In acid-catalyzed transesterification, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by an alcohol. masterorganicchemistry.com In the base-catalyzed process, an alkoxide acts as the nucleophile. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess or as the solvent. masterorganicchemistry.comresearchgate.net
Amidation involves the reaction of the ester with an amine to form an amide. This reaction is fundamental in organic synthesis. lookchemmall.commdpi.com Direct amidation of esters can be challenging and may require catalysts or activation of the carboxylic acid derivative. lookchemmall.commdpi.com A particularly important amidation reaction is the formation of carbohydrazides through the reaction with hydrazine hydrate (H₂NNH₂). nih.gov This reaction is a common method for synthesizing hydrazide derivatives, which are valuable precursors for a variety of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles. nih.gov
The reaction of esters with hydrazine hydrate typically involves heating the reactants in a suitable solvent, such as ethanol. nih.govresearchgate.net For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied, demonstrating the reactivity of esters toward this nucleophile. nih.govnih.gov Similarly, the reaction of a dicarbonyl furan derivative with aroylhydrazines yields bisaroyl-hydrazones, and carboethoxyhydrazones have been synthesized from related furan compounds by reacting them with carboethoxyhydrazine. mdpi.comresearchgate.net These examples highlight the feasibility of converting this compound into its corresponding carbohydrazide, a key intermediate for further derivatization.
Table 2: Examples of Ester Derivatization Reactions
| Reaction Type | Reactant | Reagents & Conditions | Product Type | Reference |
| Amidation | 4-Nitrobenzoic acid | Aniline, K₂CO₃, THF | N-phenyl-4-nitrobenzamide | lookchemmall.com |
| Carbohydrazide Formation | Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate, ethanol, reflux | Salicylaldehyde azine and malonohydrazide (via ring opening) | nih.govresearchgate.net |
| Hydrazone Formation | Ethyl 5-(2,2-dimethoxy-1-hydroxyethyl)-2-methylfuran-3-carboxylate hydrate | Aroylhydrazines | Bisaroyl-hydrazones | mdpi.com |
| Hydrazone Formation | 5-Acetyl-2-methylfuran-3-carboxamides | Carboethoxyhydrazine | Carboethoxyhydrazones | researchgate.net |
Mechanistic Investigations and Computational Studies on Ethyl 5 Acetyl 2 Methylfuran 3 Carboxylate and Furan Analogs
Detailed Reaction Mechanism Elucidation in Synthesis
The synthesis of polysubstituted furans, such as Ethyl 5-acetyl-2-methylfuran-3-carboxylate, involves complex reaction mechanisms that are often elucidated through a combination of experimental studies and theoretical calculations. The formation of the furan (B31954) ring is typically the key step, and various catalytic systems have been developed to facilitate this transformation efficiently.
The catalytic synthesis of substituted furans can proceed through several proposed mechanistic pathways, depending on the starting materials and the catalyst employed. While a specific mechanism for this compound is not extensively detailed in the literature, general mechanisms for furan formation provide valuable insights.
One common strategy involves the cyclization of acyclic precursors. For instance, transition-metal catalysts, including gold, palladium, and copper, are known to catalyze the synthesis of furans from propargylic alcohols and other unsaturated substrates. Gold-catalyzed reactions, for example, can proceed through the cleavage of a sp³ carbon-nitrogen bond in N-tosylpropargyl amines when reacted with 1,3-dicarbonyl compounds, leading to polysubstituted furans. researchgate.net
Another approach is the use of iodine as a simple and inexpensive catalyst for the synthesis of substituted furans under mild, solvent-free conditions. rsc.org Mechanistic insights from a combination of experimental studies and density functional theory (DFT) calculations suggest a pathway that offers a practical alternative to other protocols. rsc.org
Dual-catalysis systems, such as a photoredox/sulfide system, have also been developed for the modular synthesis of multi-substituted furan rings. acs.org This method involves a catalytic indirect reductive quenching process to facilitate the construction of the furan core. acs.org
A modular synthesis of furans with up to four different substituents has been achieved through a trans-carboboration strategy. This palladium/copper co-catalyzed reaction cascade involves the treatment of propargyl alcohols with a boron source and an acid chloride, leading to a trisubstituted furylboronic acid pinacol (B44631) ester. This intermediate can then undergo Suzuki coupling to introduce a fourth substituent. mdpi.com
Intramolecular reactions represent a powerful strategy for the synthesis of complex furan-containing molecules, often proceeding with high efficiency and selectivity. These reactions can involve rearrangements and cycloadditions to construct the furan ring or to further functionalize a pre-existing furan moiety.
An example of an intramolecular rearrangement is the rhodium-catalyzed reaction of 1-tosyl-1,2,3-triazoles with furans. rsc.org This reaction proceeds through an azavinyl carbene-triggered rearrangement of the furan ring, leading to the formation of highly functionalized pyridine (B92270) building blocks. rsc.org Another notable rearrangement is the Pummerer-type rearrangement, which has been utilized for the rapid assembly of tetrasubstituted furans from 2,5-dihydrothiophenes under metal-free conditions. nih.gov This process involves selective S-chlorination to generate an oxidized intermediate that spontaneously rearranges to form the furan product. nih.gov
Intramolecular cycloadditions are also prevalent in furan synthesis. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example. Furans can act as dienes in these reactions, although their aromaticity can render them less reactive than non-aromatic dienes. youtube.com To overcome this, intramolecular Diels-Alder reactions with a furan (IMDAF) are employed, where the diene and dienophile are tethered, increasing the effective molarity and promoting the reaction. youtube.comrsc.org For instance, an allyl acetal (B89532) of furfural (B47365) can undergo an intramolecular Diels-Alder reaction to afford formal adducts. rsc.org Similarly, tandem intramolecular benzyne-furan cycloadditions have been used to generate substituted bisoxabenzonorbornadienes in a single operation. nih.gov
A tandem 1,2-acyloxy migration/[3 + 2] cycloaddition/aromatization of enol ether-tethered propargylic esters provides an effective method for furan synthesis, highlighting the utility of intramolecular cycloadditions in building the furan core. acs.org The isolation of dihydrofuran intermediates in some cases provides insight into the cycloisomerization process. acs.org
Theoretical Chemistry Approaches to Furan Reactivity and Stability
Theoretical and computational chemistry provides powerful tools for understanding the fundamental aspects of furan reactivity and stability. These methods allow for the detailed investigation of reaction mechanisms, kinetic parameters, and thermodynamic properties that are often difficult to probe experimentally.
A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org Mapping the PES allows for the identification of stable molecules (energy minima), transition states (saddle points), and the reaction pathways that connect them. libretexts.orglibretexts.org
Computational studies have also been used to map the PES for photochemical reactions of furan, such as the [4+4]-cycloaddition leading to dimerization. researchgate.net These studies help to understand the excited-state reactivity of furans. The development of neural networks to predict potential energy surfaces of heteroaromatic compounds like furan is an emerging area that promises to accelerate the exploration of their chemical space. rug.nl
Kinetic modeling, often coupled with quantum chemical calculations, is used to simulate the complex reaction networks involved in the decomposition of furans under various conditions, such as pyrolysis and combustion. acs.orgresearchgate.net These models are crucial for understanding the stability of the furan ring and predicting the formation of various products.
For the thermal decomposition of 5-Methyl-2-ethylfuran (5-MEF), theoretical calculations have shown that the primary decomposition pathway is the dissociation reaction at the C(6) site on the ethyl side chain, which has the largest rate constant. mdpi.com Dissociation of a hydrogen atom from the furan ring has a much lower rate constant and is not a major pathway. mdpi.com Intramolecular H-transfer reactions and H-abstractions from the branched chain also play a significant role in the decomposition of 5-MEF. mdpi.com H-addition reactions occur mainly at the C(2) and C(5) positions of the furan ring. mdpi.com
Studies on the pyrolysis of furan itself have revealed that the dominant decomposition pathways are initiated by 1,2-H transfers, leading to the formation of cyclic carbene intermediates. acs.org These intermediates then decompose to products such as CO and propyne, or C₂H₂ and ketene. acs.org Direct ring scission is found to be too energetically demanding to be a significant contributor. acs.org Kinetic modeling indicates that the unimolecular decomposition of furan is the main controlling factor under pyrolysis conditions. researchgate.net
The table below summarizes some key reaction types and their roles in the decomposition of furan and its derivatives based on kinetic modeling studies.
| Reaction Type | Description | Significance in Furan Decomposition |
| Unimolecular Dissociation | Spontaneous breaking of a chemical bond within a single molecule. | A primary pathway for the initial decomposition of substituted furans, often involving side-chain cleavage. mdpi.com |
| H-Transfer | The movement of a hydrogen atom from one part of a molecule to another. | An important intramolecular process that can lead to isomerization or precede decomposition. acs.orgmdpi.com |
| H-Abstraction | Removal of a hydrogen atom from the furan or its substituent by a radical species. | A significant pathway for the consumption of furans, particularly in radical-rich environments. acs.orgmdpi.com |
| H-Addition | The addition of a hydrogen atom to the furan ring. | Can lead to the formation of saturated or partially saturated intermediates, which may undergo further reactions. mdpi.com |
Bond dissociation energy (BDE) is a critical parameter for understanding the thermal stability of molecules and predicting the feasibility of radical reactions. Computational methods, such as the CBS-QB3 level of theory, are widely used to calculate accurate BDEs. researchgate.netacs.org
Calculations have shown that the C-H bonds on the furan ring are remarkably strong, with BDEs exceeding 500 kJ mol⁻¹. acs.org This high strength is attributed to the instability of the resulting furyl radicals, which cannot effectively delocalize the unpaired electron due to the geometric constraints of the five-membered ring. acs.org In contrast, the C-H bonds on alkyl side chains (furfuryl positions) are significantly weaker, making them more susceptible to radical abstraction. acs.org
The table below presents calculated bond dissociation energies for the weakest bonds in furan and some of its derivatives. researchgate.net These values are crucial for developing accurate kinetic models of furan decomposition and combustion.
| Compound | Bond | Bond Dissociation Energy (kJ mol⁻¹) |
| Furan | C-H (α-position) | 501 |
| 2-Methylfuran (B129897) | C-H (methyl group) | 363 |
| Furfural | C-H (formyl group) | 370 |
| 2-Furfuryl alcohol | C-H (hydroxymethyl group) | 344 |
| 5-Methylfurfural | C-H (methyl group) | 360 |
These computational analyses of BDEs and the associated radical pathways are essential for predicting the initial steps of furan decomposition and for understanding the subsequent reactions that lead to the final product distribution.
Structure-Reactivity Correlations and Predictive Models
The chemical reactivity of this compound and related furan analogs is intrinsically linked to their molecular structure. Understanding these relationships is crucial for predicting chemical behavior and designing new molecules with desired properties. Computational studies and quantitative structure-reactivity relationship (QSRR) or quantitative structure-activity relationship (QSAR) models are powerful tools for elucidating these correlations. researchgate.netnih.gov These models establish a mathematical connection between the structural or physicochemical properties of a series of compounds and their reactivity or biological activity. researchgate.netuvic.ca
Detailed Research Findings
Research into furan derivatives has shown that their reactivity can be quantitatively predicted by analyzing various molecular descriptors calculated through computational methods like Density Functional Theory (DFT). digitaloceanspaces.com These descriptors provide insight into the electronic and steric properties of the molecules, which govern their chemical behavior. For instance, in Diels-Alder reactions, the reactivity of the furan ring is significantly influenced by the electronic nature of its substituents. rsc.org Strong electron-donating groups tend to increase the reactivity of the furan system, whereas electron-withdrawing groups have the opposite effect. rsc.org
Key molecular descriptors frequently employed in predictive models for furan analogs include:
EHOMO (Highest Occupied Molecular Orbital Energy): Relates to the electron-donating ability of a molecule. Higher EHOMO values often correlate with increased reactivity towards electrophiles. digitaloceanspaces.com
ELUMO (Lowest Unoccupied Molecular Orbital Energy): Indicates the electron-accepting ability. Lower ELUMO values suggest greater reactivity towards nucleophiles. digitaloceanspaces.com
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity. digitaloceanspaces.com
Dipole Moment (μ): Provides information about the polarity of the molecule, which can influence solubility and interactions with other polar molecules. digitaloceanspaces.comresearchgate.net
Hardness (η) and Softness (σ): These global reactivity descriptors help predict the stability and reactivity of a molecule. digitaloceanspaces.com
Electronegativity (χ) and Electrophilicity Index (ω): These parameters quantify the ability of a molecule to accept electrons. digitaloceanspaces.com
The correlation between these descriptors and the observed properties allows for the development of predictive models, often using statistical methods like Multiple Linear Regression (MLR) or Principal Component Regression (PCR). uvic.cadigitaloceanspaces.com
Data Tables
The following tables summarize the key molecular descriptors used in structure-reactivity studies of furan derivatives and the general effect of substituent groups on the reactivity of the furan ring.
| Molecular Descriptor | Abbreviation | Significance in Reactivity Prediction |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the capacity to donate electrons; higher values often mean greater reactivity. digitaloceanspaces.com |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept electrons. digitaloceanspaces.com |
| Energy Gap | ΔE | A small gap between HOMO and LUMO suggests higher polarizability and reactivity. digitaloceanspaces.com |
| Dipole Moment | μ | Influences intermolecular interactions and solubility. digitaloceanspaces.comresearchgate.net |
| Ionization Potential | IP | Energy required to remove an electron; related to EHOMO. digitaloceanspaces.com |
| Electron Affinity | EA | Energy released when an electron is added; related to ELUMO. digitaloceanspaces.com |
| Global Hardness | η | Measures resistance to change in electron distribution. digitaloceanspaces.com |
| Global Softness | σ | The reciprocal of hardness; indicates higher reactivity. digitaloceanspaces.com |
| Electronegativity | χ | Measures the power of a molecule to attract electrons. digitaloceanspaces.com |
| Electrophilicity Index | ω | Describes the electron-accepting capability. digitaloceanspaces.com |
| Substituent Type on Furan Ring | General Effect on Reactivity | Example Reaction Context |
|---|---|---|
| Strong Electron-Donating Groups (e.g., -OH, -NH2) | Increases reactivity | Enhances the rate of Diels-Alder cycloaddition reactions. rsc.org |
| Electron-Withdrawing Groups (e.g., -NO2, -CN, -Cl) | Decreases reactivity | Reduces the rate of Diels-Alder reactions and may inhibit antioxidant properties. rsc.orgresearchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques for Furan Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, a complete and unambiguous assignment of all protons and carbons in Ethyl 5-acetyl-2-methylfuran-3-carboxylate can be achieved.
The ¹H NMR spectrum of this compound provides critical information about the electronic environment and connectivity of protons within the molecule. The spectrum is expected to show five distinct signals, each corresponding to a unique proton group.
The lone proton on the furan (B31954) ring (H-4) is anticipated to appear as a sharp singlet, indicative of no adjacent protons for spin-spin coupling. The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) (-OCH₂CH₃) protons appear as a quartet due to coupling with the adjacent methyl protons, while the terminal methyl (-OCH₂CH₃) protons present as a triplet. The two methyl groups directly attached to the furan ring and the acetyl group are expected to appear as distinct singlets, as they have no neighboring protons to couple with.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-4 (furan) | ~7.30 | Singlet (s) | 1H |
| -OCH₂ CH₃ (ethyl) | ~4.30 | Quartet (q) | 2H |
| CH₃ -C2 (furan) | ~2.70 | Singlet (s) | 3H |
| CH₃ CO- (acetyl) | ~2.50 | Singlet (s) | 3H |
Note: Predicted values are based on typical chemical shifts for similar furan derivatives and substituent effects.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to each carbon atom in the structure.
The chemical shifts provide insight into the nature of each carbon. The carbonyl carbons of the acetyl group and the ethyl ester are the most deshielded, appearing furthest downfield (160-200 ppm). The four carbons of the substituted furan ring typically resonate in the aromatic region (110-160 ppm). The methylene and methyl carbons of the ethyl group, along with the methyl carbons of the acetyl and C2-methyl groups, are the most shielded and appear upfield.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O (acetyl) | ~188 |
| C =O (ester) | ~163 |
| C5 (furan) | ~155 |
| C2 (furan) | ~150 |
| C3 (furan) | ~120 |
| C4 (furan) | ~115 |
| -OCH₂ CH₃ (ethyl) | ~61 |
| CH₃ CO- (acetyl) | ~26 |
| CH₃ -C2 (furan) | ~15 |
Note: Predicted values are based on general chemical shift ranges and data from analogous structures. chemguide.co.uk
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming the precise connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, a key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl ester group. The singlets corresponding to the furan H-4, the C2-methyl, and the acetyl methyl protons would show no cross-peaks, confirming their isolation from other proton networks.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the furan H-4 signal to its corresponding C-4 signal, the ethyl methylene protons to their carbon, and the three distinct methyl proton signals to their respective carbon signals.
The C2-methyl protons showing a cross-peak to the C2 and C3 carbons of the furan ring.
The furan H-4 proton correlating to C2, C3, and C5.
The acetyl methyl protons correlating to the acetyl carbonyl carbon and the C5 of the furan ring.
The ethyl methylene protons correlating to the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei. It could be used to confirm the relative positions of the substituents around the furan ring, for example, by observing a correlation between the furan H-4 proton and the protons of the C5-acetyl group.
Together, these 2D NMR experiments provide an unambiguous and definitive proof of the structure of this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-resolution mass spectrometry is used to determine the exact mass of a molecule with very high precision. This allows for the calculation of its elemental formula, which is a critical step in identifying an unknown compound or confirming the synthesis of a target molecule.
For this compound, the molecular formula is C₁₀H₁₂O₄. The theoretical exact mass for this composition is 196.0736 u. nbinno.com An experimental HRMS measurement yielding a mass value very close to this theoretical value (typically within 5 ppm) provides strong evidence for the correct elemental composition of the synthesized compound.
Table 3: HRMS Data for this compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₄ |
| Theoretical Exact Mass | 196.0736 u |
Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. Subsequent fragmentation of this parent ion, often induced by collision (MS/MS), provides valuable structural information.
The ESI mass spectrum would be expected to show a prominent base peak corresponding to the protonated molecule at a mass-to-charge ratio (m/z) of 197. The fragmentation pattern would likely involve the neutral loss of small molecules or the cleavage of bonds adjacent to functional groups. libretexts.orgmiamioh.edu Plausible fragmentation pathways include the loss of ethylene (B1197577) (28 u) from the ethyl ester group via a McLafferty-type rearrangement, or the cleavage of the ester and acetyl groups.
Table 4: Plausible ESI-MS/MS Fragmentation Ions for [C₁₀H₁₂O₄+H]⁺.
| m/z | Proposed Fragment | Proposed Neutral Loss |
|---|---|---|
| 197 | [M+H]⁺ | - |
| 169 | [M+H - C₂H₄]⁺ | Ethylene |
| 153 | [M+H - C₂H₄O]⁺ | Ethyl vinyl ether |
| 151 | [M+H - C₂H₅OH]⁺ | Ethanol |
This detailed fragmentation analysis, combined with NMR and HRMS data, provides a comprehensive and conclusive structural characterization of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a molecule provides a unique fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds. For this compound, the key functional groups include an ester, a ketone, and the furan ring itself.
The primary absorption bands of interest include:
C=O Stretching (Ester): A strong absorption band is expected in the region of 1700-1740 cm⁻¹ for the ester carbonyl group.
C=O Stretching (Ketone): Another strong absorption band corresponding to the acetyl group's carbonyl stretch would likely appear in a similar region, typically around 1660-1700 cm⁻¹.
C-O Stretching (Ester): The C-O bond of the ester will exhibit a strong stretching vibration in the fingerprint region, generally between 1000 and 1300 cm⁻¹.
Furan Ring Vibrations: The furan ring itself gives rise to several characteristic bands, including C=C stretching vibrations (around 1500-1600 cm⁻¹) and C-O-C stretching of the heterocyclic ether (typically in the 1000-1300 cm⁻¹ range).
C-H Stretching: Aromatic C-H stretching from the furan ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups will appear just below 3000 cm⁻¹.
These expected absorption frequencies provide a basis for the identification and structural confirmation of this compound.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester Carbonyl | C=O Stretch | 1700-1740 |
| Ketone Carbonyl | C=O Stretch | 1660-1700 |
| Ester C-O | C-O Stretch | 1000-1300 |
| Furan Ring | C=C Stretch | 1500-1600 |
| Furan Ring | C-O-C Stretch | 1000-1300 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
X-ray Crystallography for Solid-State Structure and Stereochemical Assignment
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and stereochemistry. While the crystal structure of this compound itself is not detailed in the available literature, studies on its derivatives, such as hydrazones, highlight the utility of this technique.
In the synthesis of hydrazone derivatives from acetyl-containing furan-3-carboxylates, X-ray diffraction analysis has been successfully employed to establish the stereochemistry of the newly formed C=N double bond. Research has shown that these hydrazones predominantly exist in the E-configuration. This stereochemical assignment is crucial as the geometric isomerism can significantly impact the biological activity and physical properties of the compound.
For a potential X-ray crystallographic analysis of this compound or its derivatives, the process would involve growing a single crystal of high quality. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This would provide definitive proof of the molecule's connectivity and conformation in the solid state.
Chromatographic Techniques for Compound Purity and Isolation
Chromatographic methods are fundamental for the purification and assessment of the purity of synthesized organic compounds like this compound. The two most commonly employed techniques in this context are Thin-Layer Chromatography (TLC) and Flash Chromatography.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. A small amount of the sample is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with an adsorbent material, typically silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable eluent (solvent or solvent mixture). The separation is based on the differential partitioning of the components between the stationary phase (adsorbent) and the mobile phase (eluent). The purity of the compound can be assessed by the presence of a single spot.
Flash Chromatography: For the preparative separation and purification of this compound, flash column chromatography is the method of choice. This technique is a modification of traditional column chromatography that uses a positive pressure to force the eluent through the column, resulting in a faster and more efficient separation. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and an appropriate solvent system, often determined by prior TLC analysis, is passed through the column. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. For furan derivatives, typical solvent systems for column chromatography include mixtures of diethyl ether and cyclohexane (B81311) or dichloromethane (B109758) and cyclohexane nih.gov.
Table 2: Chromatographic Techniques for this compound
| Technique | Purpose | Stationary Phase | Typical Mobile Phase (Eluent) |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring, Purity check, Solvent system determination | Silica Gel | Mixtures of hexanes and ethyl acetate (B1210297) |
| Flash Chromatography | Preparative purification and isolation | Silica Gel | Gradients of diethyl ether in cyclohexane or dichloromethane in cyclohexane nih.gov |
Q & A
Q. What are the key synthetic routes for Ethyl 5-acetyl-2-methylfuran-3-carboxylate, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step organic reactions, such as Claisen condensation, Friedel-Crafts acylation, or Suzuki coupling, depending on the substituents. For example, analogous compounds require precise control of temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and reaction time (6–24 hours) to achieve yields >70% . Catalysts (e.g., Lewis acids like AlCl₃) enhance regioselectivity. Reaction progress is monitored via TLC, and purity is confirmed by NMR (¹H/¹³C) and mass spectrometry .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Assigns proton (¹H) and carbon (¹³C) environments to confirm substitution patterns.
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., acetyl, ester carbonyl).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
Q. What are the structural features and molecular formula of this compound?
The compound contains a furan ring substituted with an acetyl group (C=O), a methyl group at position 2, and an ethyl ester at position 3. The molecular formula is C₁₁H₁₂O₅ , with a molecular weight of 224.21 g/mol. Key structural data (e.g., bond angles, dihedrals) can be resolved via X-ray crystallography using software like SHELXL .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
A factorial design approach is recommended to test variables like temperature, solvent polarity, and catalyst loading. For example:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Prevents decomposition |
| Solvent | Anhydrous DMF | Enhances solubility |
| Catalyst (AlCl₃) | 10 mol% | Reduces byproducts |
Reaction quenching with ice-cold water and purification via column chromatography (silica gel, hexane/EtOAc) further improves purity .
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
Contradictions (e.g., unexpected NMR peaks) can arise from impurities or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
- Recrystallization : Eliminates impurities using solvents like ethanol/water .
Q. What computational methods predict the bioactivity of this compound?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes). MD simulations (GROMACS) assess stability of ligand-receptor complexes. For example, halogenated analogs show enhanced binding to inflammatory targets .
Q. How is the crystal structure of this compound determined, and what software is used?
Single-crystal X-ray diffraction (SCXRD) data are collected and refined using SHELXL. Key steps:
Q. What stability studies are required for long-term storage of this compound?
Conduct accelerated degradation studies under varying pH, temperature, and humidity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
